molecular formula C16H13FN2OS2 B2734314 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 899983-24-5

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2734314
CAS RN: 899983-24-5
M. Wt: 332.41
InChI Key: MZMOOIJJMMEPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, molecular biology, and material science. It belongs to the class of thiazoles, which are important heterocyclics exhibiting various biological activities .


Molecular Structure Analysis

Thiazoles, the class of compounds to which our compound belongs, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The compound’s photophysical properties make it an excellent candidate for luminescent materials. Researchers have investigated its use in OLEDs as a dopant emitter. When incorporated into OLED devices, it exhibits strong emission, low turn-on voltage (typically between 3.9 and 4.8 V), and improved electroluminescence (EL) performance compared to the ligand alone . The compound’s green emission, resulting from excited-state intramolecular proton transfer (ESIPT), contributes to its effectiveness in OLEDs.

Safety and Hazards

This compound could be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-12-3-2-4-13-15(12)19-16(22-13)18-14(20)9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMOOIJJMMEPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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